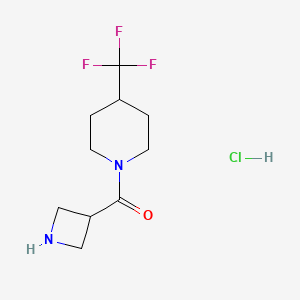
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features an azetidine ring and a piperidine ring, both of which are known for their significant biological activities. The trifluoromethyl group attached to the piperidine ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Piperidine Ring: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors.
Coupling of Rings: The azetidine and piperidine rings are coupled using cross-coupling reactions such as the Suzuki–Miyaura cross-coupling reaction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoromethyl iodide and various halides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted azetidine and piperidine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine Derivatives: Compounds such as azetidin-3-ylidene acetates and azetidin-3-one derivatives.
Piperidine Derivatives: Compounds like piperidin-4-yl methanol and piperidin-4-ylidene acetates.
Uniqueness
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride is unique due to the presence of both azetidine and piperidine rings, along with the trifluoromethyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H16ClF3N2O |
|---|---|
Poids moléculaire |
272.69 g/mol |
Nom IUPAC |
azetidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H15F3N2O.ClH/c11-10(12,13)8-1-3-15(4-2-8)9(16)7-5-14-6-7;/h7-8,14H,1-6H2;1H |
Clé InChI |
SMAGOEJBGDYECX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(F)(F)F)C(=O)C2CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)

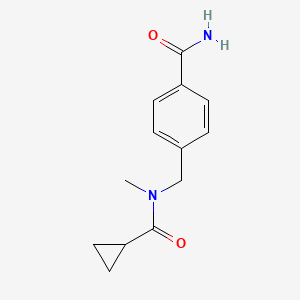
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)
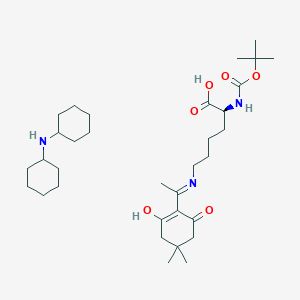

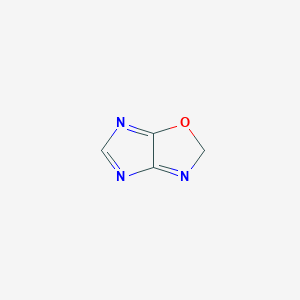

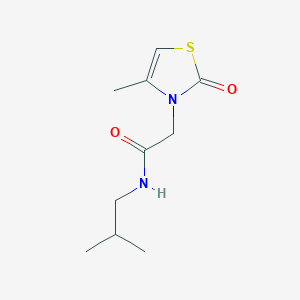
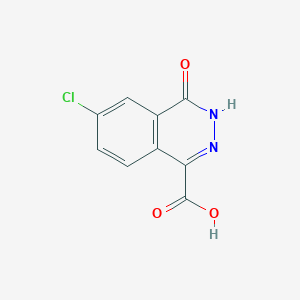

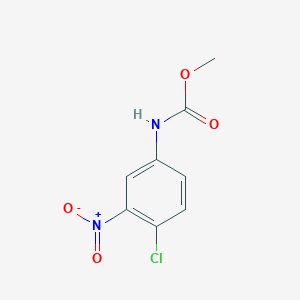
![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)

